molecular formula C24H33Dy B15127296 Tris(i-propylcyclopentadienyl)dysprosium

Tris(i-propylcyclopentadienyl)dysprosium

Cat. No.: B15127296
M. Wt: 484.0 g/mol
InChI Key: XRFLKOZVUPHSGY-UHFFFAOYSA-N
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Description

Tris(i-propylcyclopentadienyl)dysprosium(III) is a rare-earth organometallic compound with the molecular formula (C₃H₇C₅H₄)₃Dy and a molecular weight of 484.02 g/mol . It is commercially available in purities ranging from 97% to 99.999%, with applications in advanced materials synthesis, particularly as a precursor for metal-organic chemical vapor deposition (MOCVD) . The compound is a yellow, air- and moisture-sensitive solid, insoluble in water but soluble in organic solvents such as toluene and tetrahydrofuran . Its sensitivity necessitates storage under inert atmospheres (e.g., argon or nitrogen) and specialized packaging, including glass ampules or steel drums for bulk quantities .

Key identifiers include:

  • CAS Number: 952518-08-0
  • PubChem CID: Not explicitly listed in evidence (refer to supplier-specific data sheets)
  • SMILES: CC(C)[C]1C=CC[C]=C1.CC (C)[C]2C=CC[C]=C2.CC (C)[C]3C=CC[C]=C3.[Dy]

Properties

Molecular Formula

C24H33Dy

Molecular Weight

484.0 g/mol

IUPAC Name

dysprosium(3+);1-propan-2-ylcyclopenta-1,3-diene

InChI

InChI=1S/3C8H11.Dy/c3*1-7(2)8-5-3-4-6-8;/h3*3-7H,1-2H3;/q3*-1;+3

InChI Key

XRFLKOZVUPHSGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C[CH-]1.CC(C)C1=CC=C[CH-]1.CC(C)C1=CC=C[CH-]1.[Dy+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(i-propylcyclopentadienyl)dysprosium can be synthesized by reacting rare earth metal dysprosium with sodium isopropyl cyclopentadiene. The reaction conditions and specific steps may vary depending on the experimental requirements .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis typically involves controlled laboratory conditions to ensure the purity and stability of the compound. The reaction is sensitive to air and moisture, necessitating an inert atmosphere during the process .

Chemical Reactions Analysis

Types of Reactions: Tris(i-propylcyclopentadienyl)dysprosium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tris(i-propylcyclopentadienyl)dysprosium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Tris(i-propylcyclopentadienyl)dysprosium exerts its effects is primarily through its interaction with other molecules in catalytic processes. The dysprosium center can facilitate various reactions by stabilizing transition states and intermediates. The cyclopentadienyl ligands play a crucial role in modulating the reactivity and stability of the compound .

Comparison with Similar Compounds

Key Observations :

  • Dysprosium and erbium analogs exhibit higher molecular weights due to their lanthanide atomic masses compared to cerium .
  • Dysprosium’s magnetic properties (high anisotropy) make it distinct in applications like single-molecule magnets, whereas erbium’s photoluminescence is prioritized in optoelectronics .

Comparison with Other Dysprosium Complexes

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)dysprosium(III) [Dy(TMHD)₃]

Property This compound(III) Dy(TMHD)₃
Molecular Formula (C₃H₇C₅H₄)₃Dy Dy(C₁₁H₁₉O₂)₃
Molecular Weight 484.02 712.31
Appearance Yellow solid Off-white crystals
Thermal Stability Decomposes >200°C Melts at 182–185°C; decomposes at 265°C
Solubility Organic solvents Hygroscopic; soluble in polar organics
Primary Use MOCVD precursors Thin-film deposition, spin-coated layers

Key Differences :

  • Ligand Effects : Cyclopentadienyl ligands in the tris(i-propyl) variant enhance volatility for MOCVD, while β-diketonate ligands in Dy(TMHD)₃ improve thermal stability for high-temperature processes .
  • Applications : Dy(TMHD)₃ is preferred for oxide thin films, whereas the cyclopentadienyl derivative is used in metallic or intermetallic films .

Dysprosium Complexes with Nitrogen-Donor Ligands

Studies on dysprosium complexes with 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) and aromatic carboxylates (e.g., terephthalic acid) reveal superior fluorescence intensity compared to cyclopentadienyl derivatives. For example:

  • Fluorescence Intensity : TPTZ-dysprosium complexes emit at 574 nm (yellow) with quantum yields up to 12%, whereas cyclopentadienyl analogs show negligible luminescence due to ligand-field quenching .

Comparison with Non-Lanthanide Cyclopentadienyl Complexes

Compound Metal Center Molecular Weight (g/mol) Stability Applications
Bis(i-propylcyclopentadienyl)hafnium dichloride Hf 508.61 Moisture-sensitive Polyolefin catalysis
Bis(i-propylcyclopentadienyl)titanium dichloride Ti 388.08 Air-sensitive Ziegler-Natta polymerization
This compound(III) Dy 484.02 Extremely air/moisture-sensitive MOCVD, magnetic storage

Notable Trends:

  • Lanthanide cyclopentadienyl complexes (e.g., Dy) exhibit higher sensitivity to ambient conditions compared to transition metal analogs (e.g., Ti, Hf) due to weaker metal-ligand bonds .
  • Titanium and hafnium derivatives are predominantly used in industrial catalysis, whereas dysprosium variants are niche materials for advanced electronics .

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